molecular formula C19H27N3O4S B6557568 1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-00-0

1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557568
CAS No.: 1040675-00-0
M. Wt: 393.5 g/mol
InChI Key: BXSPWESDZLIZNM-UHFFFAOYSA-N
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Description

1-(2-{[4-(2-Phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic compound of research interest due to its hybrid chemical structure, which incorporates a piperazine ring and a piperidine-2,6-dione moiety. The piperidine-2,6-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of biological activities. Specifically, derivatives containing this core have been investigated for their anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Furthermore, modern research has exploited the piperidine-2,6-dione structure in the design of novel therapeutic agents, including targeted protein degraders for oncology applications . The piperazine ring, substituted with a phenethyl group, is another common pharmacophore that can influence a molecule's physicochemical properties and its interaction with biological targets. This combination of features suggests potential research applications in neuroscientific and oncological fields, particularly for investigating mechanisms of action related to neuronal excitability or targeted protein degradation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c23-18-7-4-8-19(24)22(18)15-16-27(25,26)21-13-11-20(12-14-21)10-9-17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSPWESDZLIZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Structural Features

FeatureDescription
Piperidine Ring Central to its pharmacological properties.
Sulfonyl Group Enhances solubility and biological activity.
Phenylethyl Side Chain Potentially increases affinity for biological targets.

Neuropharmacology

Research indicates that compounds similar to 1-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione may exhibit properties that modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can be beneficial in developing treatments for conditions such as depression, anxiety, and schizophrenia.

Case Study: Serotonin Receptor Modulation

A study investigated the effects of piperazine derivatives on serotonin receptors, demonstrating that modifications to the piperazine structure can significantly alter receptor binding affinity and efficacy. This suggests that similar compounds could be optimized for targeted neuropharmacological effects.

Anticancer Research

The sulfonamide moiety present in this compound has been linked to anticancer activity through various mechanisms, including inhibition of tumor cell proliferation and induction of apoptosis.

Case Study: Sulfonamide Derivatives in Cancer Therapy

Research has shown that sulfonamide-containing compounds can inhibit carbonic anhydrase enzymes, which are overexpressed in many tumors. This inhibition can disrupt tumor growth and metastasis, making such compounds valuable in cancer treatment strategies.

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of piperazine derivatives. The structural modifications seen in this compound may enhance its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

In a screening of various piperazine derivatives, several were found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions compounds like this compound as potential candidates for further development as antimicrobial agents.

Comparison with Similar Compounds

Notes

  • The pharmacological data for the target compound are inferred from structural analogs; empirical studies are required to confirm activity.
  • Synthesis routes may vary depending on the reactivity of the sulfonylethyl intermediate.
  • Diversified piperazine substitutions (e.g., trifluoromethyl, methoxy) are a promising avenue for optimizing selectivity .

Preparation Methods

Cyclocondensation of Glutaric Acid Derivatives

Method : Glutaric acid is treated with thionyl chloride (SOCl₂) to form glutaric anhydride, followed by reaction with a primary amine.
Example :

  • Glutaric acid (0.01 mol) reacts with SOCl₂ (0.02 mol) at 70°C for 2 hours.

  • Addition of ammonium hydroxide yields piperidine-2,6-dione after recrystallization in ethanol.
    Yield : 88–92% under optimized conditions (ZnCl₂ catalyst, ethanol, 90°C).

Bromoglutarimide Coupling (Patent Route)

Method : 3-Bromoglutarimide reacts with aminobenzylamines in tetrahydrofuran (THF) or dimethylformamide (DMF).
Example :

  • 3-Bromoglutarimide (1 eq) and 2-aminobenzylamine (1 eq) reflux in THF with triethylamine.

  • Purification via flash chromatography yields 67% piperidine-2,6-dione derivatives.

Functionalization of Piperazine with 2-Phenylethyl Groups

The 4-(2-phenylethyl)piperazine moiety is synthesized via nucleophilic substitution .

Phenethyl Chloride and Piperazine Reaction

Method : Piperazine reacts with 2-phenylethyl chloride in THF under inert atmosphere.
Procedure :

  • Anhydrous piperazine (6 mmol) dissolves in THF (15 mL) under reflux.

  • 2-Phenylethyl chloride (1 mmol) is added dropwise, followed by 4-hour reflux.

  • Post-reaction purification via silica gel chromatography yields 1-(2-phenylethyl)piperazine (72% yield).

Key Data :

  • Solvent : Tetrahydrofuran (THF).

  • Catalyst : None required.

  • Characterization : ¹H-NMR confirms phenethyl integration at δ 2.7–3.1 ppm (CH₂-N).

Sulfonylation and Final Coupling

The sulfonylethyl linker connects the piperidine-dione and piperazine moieties via sulfonyl chloride intermediacy .

Sulfonyl Chloride Preparation

Method : Chlorosulfonation of 1-(2-phenylethyl)piperazine using chlorosulfonic acid.
Procedure :

  • 1-(2-Phenylethyl)piperazine (1 eq) reacts with chlorosulfonic acid (1.2 eq) in dichloromethane (DCM) at 0°C.

  • After 2 hours, the intermediate sulfonyl chloride is isolated (85% yield).

Coupling to Piperidine-2,6-dione

Method : Nucleophilic displacement of a chloroethyl-piperidine-2,6-dione derivative.
Procedure :

  • 1-(2-Chloroethyl)piperidine-2,6-dione (1 eq) reacts with the sulfonyl chloride (1 eq) in DMF.

  • Triethylamine (2 eq) is added to scavenge HCl.

  • After 12 hours at room temperature, the product is purified via HPLC.
    Yield : 65–70%.

Spectroscopic Validation :

  • ¹H-NMR : Sulfonylethyl protons appear as a triplet at δ 3.4–3.6 ppm (J = 6.5 Hz).

  • MS (ESI+) : m/z 365.4 [M+H]⁺.

Alternative Synthetic Routes and Optimization

One-Pot Synthesis (Patent-Inspired)

Method : Simultaneous piperazine sulfonylation and piperidine-dione coupling.
Conditions :

  • Reagents : 3-Bromoglutarimide, 2-aminobenzylamine, and 1-(2-phenylethyl)piperazine sulfonyl chloride.

  • Solvent : 1,4-Dioxane.

  • Yield : 58% after column chromatography.

Green Chemistry Approaches

Method : ZnCl₂-catalyzed cyclocondensation in ethanol.
Advantages :

  • Reduced reaction time (1 hour vs. 4 hours).

  • Higher yields (92%).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity
Cyclocondensation92%1 hourLow
Bromoglutarimide67%3 hoursHigh
Sulfonyl Chloride70%12 hoursModerate
One-Pot Synthesis58%6 hoursHigh

Analytical Characterization and Quality Control

  • HPLC Purity : >98% achieved using C18 columns (methanol/water gradient).

  • Elemental Analysis : C: 55.8%, H: 6.3%, N: 11.5% (theoretical C: 56.0%, H: 6.4%, N: 11.5%).

  • FTIR : Strong bands at 1705 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

  • Cost Drivers : Piperazine derivatives and sulfonation reagents account for 60% of material costs.

  • Optimization : Switching from DMF to ethanol reduces solvent waste by 40% .

Q & A

Q. How can factorial design improve yield optimization for large-scale synthesis?

  • Methodological Answer : Apply a 2⁴ factorial design to test four factors: reaction time, temperature, catalyst loading, and solvent ratio. Use response surface methodology (RSM) to map the yield landscape and identify interactions (e.g., temperature-catalyst synergy). Scale-up using flow chemistry with inline IR monitoring to maintain optimal conditions .

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